Ethyl 6-methyl-4-oxoheptanoate
CAS No.: 57753-63-6
Cat. No.: VC19563250
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57753-63-6 |
|---|---|
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | ethyl 6-methyl-4-oxoheptanoate |
| Standard InChI | InChI=1S/C10H18O3/c1-4-13-10(12)6-5-9(11)7-8(2)3/h8H,4-7H2,1-3H3 |
| Standard InChI Key | BPPDNSREFWRLJM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC(=O)CC(C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
Ethyl 6-methyl-4-oxoheptanoate is defined by the IUPAC name ethyl 6-methyl-4-oxoheptanoate, reflecting its ethyl ester group (), ketone moiety at position 4 (), and methyl branch at position 6 () . The SMILES notation and InChIKey provide unambiguous representations of its structure .
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 186.25 g/mol | PubChem |
| CAS Number | 57753-63-6 | PubChem |
| SMILES | CCOC(=O)CCC(=O)CC(C)C | PubChem |
| InChIKey | BPPDNSREFWRLJM-UHFFFAOYSA-N | PubChem |
Stereochemical Considerations
Synthesis and Production Methods
Conventional Esterification Routes
While no direct synthesis protocols for ethyl 6-methyl-4-oxoheptanoate are documented in the reviewed literature, analogous esters are typically synthesized via Fischer esterification (acid-catalyzed reaction of carboxylic acids with alcohols) or acylation of alcohols using acid chlorides . For instance, a patent describing the synthesis of ethyl 6-chloro-6-oxohexanoate employs bis(trichloromethyl) carbonate and monoethyl adipate in the presence of organic amine catalysts . This suggests that similar strategies—substituting adipate derivatives with methyl-substituted precursors—could yield ethyl 6-methyl-4-oxoheptanoate.
Advanced Catalytic Approaches
Physical and Chemical Properties
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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H NMR: Expected signals include a triplet for the ethyl ester protons ( 1.2–1.4 ppm, ), a quartet for the ester methylene ( 4.1–4.3 ppm), and a singlet for the ketone carbonyl proton (absent due to deuteration in standard NMR solvents) .
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C NMR: Distinct peaks for the ester carbonyl ( 170–175 ppm) and ketone carbonyl ( 205–210 ppm) would dominate the spectrum .
Infrared (IR) Spectroscopy:
Strong absorptions at (ester C=O) and (ketone C=O) are characteristic .
Thermodynamic Parameters
Applications and Industrial Relevance
Pharmaceutical Intermediates
The ketone and ester groups make this compound a candidate for Mannich reactions or Grignard additions, enabling the construction of complex molecules. For example, β-keto esters are pivotal in synthesizing heterocycles like pyrimidines, though ethyl 6-methyl-4-oxoheptanoate itself has not been explicitly cited in drug discovery .
Flavor and Fragrance Industry
Branched-chain esters are ubiquitous in flavor formulations due to their fruity aromas. While sensory data for this specific compound are unavailable, structurally similar esters like ethyl 3-methylbutanoate (apple-like scent) hint at potential applications .
Future Perspectives
Green Synthesis Initiatives
Developing solvent-free or biocatalytic routes using lipases could enhance the sustainability of its production. For instance, immobilized Candida antarctica lipase B has shown efficacy in esterifying β-keto acids .
Pharmacological Profiling
Screening for bioactive properties, such as antimicrobial or anti-inflammatory effects, could unlock therapeutic applications. The compound’s resemblance to acetylated natural products justifies such studies.
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